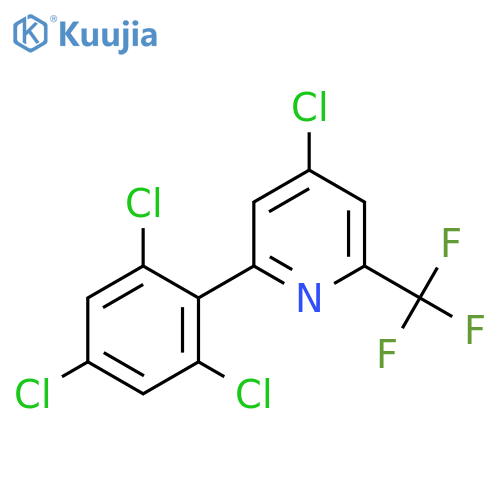

Cas no 1361510-47-5 (4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine)

1361510-47-5 structure

商品名:4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine

CAS番号:1361510-47-5

MF:C12H4Cl4F3N

メガワット:360.974069595337

CID:4968030

4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine

-

- インチ: 1S/C12H4Cl4F3N/c13-5-1-7(15)11(8(16)2-5)9-3-6(14)4-10(20-9)12(17,18)19/h1-4H

- InChIKey: YFLPUWISOIIWHQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1C1C=C(C=C(C(F)(F)F)N=1)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 329

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 12.9

4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013029675-1g |

4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine |

1361510-47-5 | 97% | 1g |

1,490.00 USD | 2021-06-22 | |

| Alichem | A013029675-500mg |

4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine |

1361510-47-5 | 97% | 500mg |

806.85 USD | 2021-06-22 | |

| Alichem | A013029675-250mg |

4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine |

1361510-47-5 | 97% | 250mg |

489.60 USD | 2021-06-22 |

4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

1361510-47-5 (4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine) 関連製品

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 68551-17-7(Isoalkanes, C10-13)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬